4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine
Descripción
4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine is a heterocyclic compound featuring a 2,5,6-trimethylpyrimidine core linked to a piperazine moiety, which is further substituted with a 5-cyclopropyl-1,2-oxazol-3-ylmethyl group. This structure combines a pyrimidine ring—a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity—with a piperazine spacer and an oxazole heterocycle. The cyclopropyl substituent on the oxazole may enhance metabolic stability by reducing oxidative degradation, while the trimethylpyrimidine group contributes to lipophilicity and steric bulk .
Propiedades
IUPAC Name |
5-cyclopropyl-3-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-12-13(2)19-14(3)20-18(12)23-8-6-22(7-9-23)11-16-10-17(24-21-16)15-4-5-15/h10,15H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLBMBPXOYDIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure and Molecular Features
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological relevance. Below is a comparative analysis:
*X = halogen or functional group.
Functional and Pharmacological Implications
- Target Compound vs. The cyclopropyl group in the target compound likely improves metabolic stability compared to YM4’s methylisoxazole, which is prone to oxidation .
- Target Compound vs. C1–C7 (): The quinoline derivatives (C1–C7) exhibit higher molecular weights (~450–500 g/mol) and extended conjugation, which may enhance DNA intercalation but reduce blood-brain barrier penetration. In contrast, the target compound’s pyrimidine core (MW 332.47 g/mol) offers better solubility and bioavailability. Halogen substituents in C1–C7 increase electrophilicity, whereas the cyclopropyl group in the target compound balances lipophilicity and stability .
- Target Compound vs. Pyrazolotriazolopyrimidines (): Fused pyrazolotriazolopyrimidines (e.g., compounds 7, 9) display rigid, planar structures suitable for intercalation or enzyme active-site binding. However, their isomerization under varying conditions (e.g., acid/base) limits stability. The target compound’s non-fused pyrimidine-oxazole system provides conformational flexibility, enabling adaptation to diverse binding sites .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
